- Trimethylchlorosilane and water. Convenient reagents for the regioselective hydrochlorination of olefins, Synthetic Communications, 1996, 26(18), 3479-3484
Cas no 918-84-3 (Pentane,3-chloro-3-methyl-)
Pentane,3-chloro-3-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Pentane,3-chloro-3-methyl-
- 3-CHLORO-3-METHYLPENTANE
- 1,1-diethylethyl chloride
- 3-Chlor-3-methyl-pentan
- 3-chloro-3-methyl-pentane
- 3-methyl-3-chloropentane
- 5-chloro-3-methylpentane
- Diethylmethylcarbinyl chloride
- Methyl-diaethyl-chlormethan
- Pentane,3-chloro-3-methyl
- 3-Chloro-3-methylpentane (ACI)
- 1-Ethyl-1-methylpropyl chloride
- AKOS015916539
- DTXSID80238703
- Pentane, 3-chloro-3-methyl-
- 918-84-3
- 3-Chloro-3-methylpentane, 97%
- SCHEMBL665337
- 1-methyl-1-ethyl-propyl chloride
-
- MDL: MFCD00000819
- Inchi: 1S/C6H13Cl/c1-4-6(3,7)5-2/h4-5H2,1-3H3
- InChI Key: SGWJUIFOPCZXMR-UHFFFAOYSA-N
- SMILES: ClC(CC)(CC)C
Computed Properties
- Exact Mass: 120.07100
- Monoisotopic Mass: 120.070578
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 46.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0
Experimental Properties
- Density: 0.885 g/mL at 25 °C(lit.)
- Melting Point: -35.1°C (estimate)
- Boiling Point: 115-116 °C/760 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:48.2°F
Degrees Celsius:9°C - Refractive Index: n20/D 1.421(lit.)
- PSA: 0.00000
- LogP: 2.80390
- Solubility: Not determined
Pentane,3-chloro-3-methyl- Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H315-H319-H335
- Warning Statement: P210-P261-P305+P351+P338
- Hazardous Material transportation number:UN 1993 3/PG 2
- WGK Germany:3
- Hazard Category Code: 11-36/37/38
- Safety Instruction: S16; S26; S36/37/39
-
Hazardous Material Identification:
- HazardClass:3.1
- PackingGroup:II
- Safety Term:3.1
- Packing Group:II
- Risk Phrases:R11; R36/37/38
Pentane,3-chloro-3-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 304255-25G |
Pentane,3-chloro-3-methyl- |
918-84-3 | 25g |
¥1874.4 | 2023-12-08 | ||
| 1PlusChem | 1P003JO4-100mg |
3-Chloro-3-methylpentane |
918-84-3 | 98% | 100mg |
$29.00 | 2024-04-20 | |
| 1PlusChem | 1P003JO4-250mg |
3-Chloro-3-methylpentane |
918-84-3 | 98% | 250mg |
$34.00 | 2024-04-20 | |
| 1PlusChem | 1P003JO4-1g |
3-Chloro-3-methylpentane |
918-84-3 | 98% | 1g |
$47.00 | 2024-04-20 | |
| 1PlusChem | 1P003JO4-10g |
3-Chloro-3-methylpentane |
918-84-3 | 98% | 10g |
$154.00 | 2024-04-20 | |
| A2B Chem LLC | AB64660-1g |
3-Chloro-3-methylpentane |
918-84-3 | 97% | 1g |
$52.00 | 2024-07-18 | |
| Aaron | AR003JWG-100mg |
3-Chloro-3-methylpentane |
918-84-3 | 96% | 100mg |
$9.00 | 2025-02-12 | |
| Aaron | AR003JWG-250mg |
3-Chloro-3-methylpentane |
918-84-3 | 96% | 250mg |
$13.00 | 2025-02-12 | |
| Aaron | AR003JWG-1g |
3-Chloro-3-methylpentane |
918-84-3 | 96% | 1g |
$26.00 | 2025-02-12 | |
| Aaron | AR003JWG-10g |
3-Chloro-3-methylpentane |
918-84-3 | 98% | 10g |
$126.00 | 2024-07-18 |
Pentane,3-chloro-3-methyl- Production Method
Production Method 1
Production Method 2
- Catalyst-free process for the continuous preparation of branched alkyl halides by the addition reaction of branched alkenes with hydrogen halides, European Patent Organization, , ,
Production Method 3
1.2 Catalysts: Tetrabutylammonium chloride , Silver (nanoparticle Ag supported on AgCl) , Silver chloride ; 6 h, rt
- Process for selective halogenation of tertiary hydrogen in alkanes, China, , ,
Production Method 4
- Synthesis of selectively deuterated 3-methylpentanes, Hiroshima Daigaku Kogakubu Kenkyu Hokoku, 1984, 32(2), 141-4
Production Method 5
Production Method 6
- Preparation of halogenated hydrocarbons in continuous flow microchannel reactor, China, , ,
Production Method 7
- An N-heterocyclic carbene-based nickel catalyst for the Kumada-Tamao-Corriu coupling of aryl bromides and tertiary alkyl Grignard reagents, Tetrahedron Letters, 2016, 57(30), 3287-3290
Production Method 8
Production Method 9
- Taming the Chlorine Radical: Enforcing Steric Control over Chlorine-Radical-Mediated C-H Activation, Journal of the American Chemical Society, 2022, 144(3), 1464-1472
Production Method 10
1.2 Reagents: Dimethyl sulfoxide
- Conversion of Alcohols to Chlorides by TMSCl and DMSO, Journal of Organic Chemistry, 1995, 60(8), 2638-9
Production Method 11
- Site selective chlorination of C(sp3)-H bonds suitable for late-Stage functionalization, Angewandte Chemie, 2021, 60(15), 8276-8283
Production Method 12
- Study of organic oxides. XXXIX. Reaction of unsaturated α-oxides with Group II A organometallic compounds, Zhurnal Obshchei Khimii, 1979, 49(5), 1047-50
Production Method 13
- Studies on sulfochlorination of paraffins. IX. Characteristics of the sulfochlorination of branched-chain paraffins, Journal fuer Praktische Chemie (Leipzig), 1981, 323(2), 262-8
Production Method 14
- Trialkylborane-induced chlorination of alkanes with iodobenzene dichloride, Chemistry Letters, 1979, (8), 961-4
Production Method 15
- Use of compositions obtained by calcing particular metal-accumulating plants for implementing catalytical reactions, European Patent Organization, , ,
Production Method 16
Production Method 17
- FeCl3-Activated Oxidation of Alkanes by [Os(N)O3]-, Journal of the American Chemical Society, 2004, 126(45), 14921-14929
Production Method 18
- Reagent-dictated site selectivity in intermolecular aliphatic C-H functionalizations using nitrogen-centered radicals, Chemical Science, 2018, 9(24), 5360-5365
Production Method 19
- Diversification of aliphatic C-H bonds in small molecules and polyolefins through radical chain transfer, Science (Washington, 2022, 375(6580), 545-550
Pentane,3-chloro-3-methyl- Raw materials
Pentane,3-chloro-3-methyl- Preparation Products
- 2-Chloro-2-methylpentane (4325-48-8)
- 3-Bromo-3-methylpentane (25346-31-0)
- 3-(chloromethyl)pentane (4737-41-1)
- Pentane, 2-chloro-3-methyl-, (R*,R*)- (9CI) (53521-23-6)
- 2-bromo-3-methylpentane (62168-41-6)
- 3-(Bromomethyl)pentane (3814-34-4)
- Pentane,2-chloro-4-methyl- (25346-32-1)
- Pentane,3-chloro-3-methyl- (918-84-3)
- 2-chloro-3-methylpentane (24319-09-3)
- Pentane, 2-chloro-3-methyl-, (R*,S*)- (9CI) (53520-46-0)
- Pentane, 1-chloro-3-methyl- (62016-93-7)
- Pentane,1-bromo-3-methyl- (51116-73-5)
Pentane,3-chloro-3-methyl- Related Literature
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on Pentane,3-chloro-3-methyl-
Pentane,3-chloro-3-methyl- (CAS No. 918-84-3): A Comprehensive Overview in Modern Chemical Research
Pentane,3-chloro-3-methyl-, identified by its Chemical Abstracts Service (CAS) number 918-84-3, is a significant compound in the realm of organic chemistry and pharmaceutical applications. This molecule, characterized by its unique structural and functional attributes, has garnered considerable attention in recent years due to its versatile utility in synthetic chemistry and potential roles in drug development.
The chemical structure of Pentane,3-chloro-3-methyl- consists of a five-carbon chain with a chloro substituent and a methyl group at the third carbon position. This specific arrangement imparts distinct reactivity and makes it a valuable intermediate in the synthesis of more complex molecules. The presence of both electron-withdrawing and electron-donating groups enhances its compatibility with various catalytic systems, facilitating diverse chemical transformations.
In contemporary chemical research, Pentane,3-chloro-3-methyl- has been explored for its role in the development of novel catalysts and ligands. Its structural motif allows for the design of ligands that can stabilize transition metal centers, thereby enabling efficient cross-coupling reactions crucial for pharmaceutical synthesis. Recent studies have highlighted its application in palladium-catalyzed reactions, where it serves as an effective ligand precursor, contributing to the synthesis of biologically active compounds.
The compound's reactivity also makes it a candidate for polymerization processes. Researchers have investigated its use as a monomer or co-monomer in the production of specialty polymers with tailored properties. These polymers find applications in various industries, including medical devices and advanced materials, underscoring the compound's industrial relevance beyond traditional pharmaceuticals.
One of the most intriguing aspects of Pentane,3-chloro-3-methyl- is its potential in medicinal chemistry. Its structural framework can be modified to produce derivatives with specific biological activities. For instance, researchers have synthesized analogs of this compound that exhibit anti-inflammatory and antimicrobial properties. These derivatives are being tested in preclinical studies to evaluate their efficacy and safety profiles, demonstrating the compound's promise as a pharmacophore.
The synthesis of Pentane,3-chloro-3-methyl- itself is an area of active investigation. Modern synthetic methodologies have enabled more efficient and sustainable routes to this compound. Techniques such as catalytic hydrogenation and electrochemical methods have been employed to optimize yield and minimize waste. These advancements align with global efforts to promote green chemistry principles, ensuring that the production of such compounds is environmentally responsible.
Another fascinating application of Pentane,3-chloro-3-methyl- lies in its role as a building block for more complex organic molecules. Its versatility allows chemists to construct intricate scaffolds that serve as precursors for drugs targeting various diseases. For example, derivatives of this compound have been incorporated into molecules designed to interact with specific biological pathways, offering new therapeutic strategies.
The analytical characterization of Pentane,3-chloro-3-methyl- is also critical for understanding its behavior in different contexts. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry provide detailed insights into its structure and purity. These analytical methods are essential for ensuring that the compound meets the stringent requirements for use in pharmaceutical applications.
In conclusion, Pentane,3-chloro-3-methyl- (CAS No. 918-84-3) represents a cornerstone in modern chemical research due to its multifaceted applications. From catalysis to polymer science and medicinal chemistry, this compound continues to inspire innovation across multiple disciplines. As research progresses, its potential roles are likely to expand further, reinforcing its significance in the chemical industry and academic research communities.
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